
methyl carbamimidate;sulfuric acid
Description
Methyl carbamimidate;sulfuric acid (CAS: 52328-05-9), also known as S-methylisothiourea sulfate or O-methylisourea hemisulfate, is a sulfuric acid derivative with the molecular formula C₂H₇N₃O₄S (COC(=N)N.OS(=O)(=O)O) . It is widely utilized in organic synthesis, particularly as a reagent for introducing methyl groups or facilitating nucleophilic substitutions. Its structure combines a carbamimidate group with a sulfate moiety, enabling dual reactivity in acid-catalyzed and alkylation reactions.
Properties
IUPAC Name |
methyl carbamimidate;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O.H2O4S/c1-5-2(3)4;1-5(2,3)4/h1H3,(H3,3,4);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFRYRPNRLLJHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29427-58-5, 2440-60-0 (Parent) | |
Record name | Carbamimidic acid, methyl ester, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29427-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methylisourea sulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024285390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamimidic acid, methyl ester, sulfate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029427585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1067467 | |
Record name | Carbamimidic acid, methyl ester, sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52328-05-9, 24285-39-0, 29427-58-5 | |
Record name | O-Methylisourea hydrogen sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52328-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamimidic acid, methyl ester, sulfate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24285-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylisourea sulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024285390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamimidic acid, methyl ester, sulfate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029427585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamimidic acid, methyl ester, sulfate (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbamimidic acid, methyl ester, sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylisourea sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.913 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | O-methylisourea hydrogen.sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.097 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Grindstone Chemistry Approach
An alternative method employs silica sulfuric acid (SSA) as a solid acid catalyst under solvent-free conditions. This approach avoids toxic reagents like phosgene and minimizes waste generation. The reaction involves the direct coupling of methanol with urea or isocyanates in the presence of SSA:
Procedure and Conditions
Comparative Advantages
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Environmental impact : Eliminates solvent use and reduces energy consumption.
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Scalability : Suitable for large-scale production due to simplified purification steps.
Acid-Catalyzed Hydrolysis of Methyl Isocyanate
Reaction Pathway
Methyl isocyanate reacts with sulfuric acid in a 1:1 molar ratio to form methyl carbamimidate sulfuric acid via protonation and subsequent stabilization:
This method is less common due to the high toxicity of methyl isocyanate but offers near-quantitative yields under controlled conditions.
Industrial-Scale Production Metrics
Method | Yield (%) | Purity (%) | Energy Consumption (kWh/kg) |
---|---|---|---|
N-Hydroxycarbamate | 80–85 | 95–98 | 12–15 |
Solvent-Free (SSA) | 75–80 | 85–90 | 8–10 |
Methyl Isocyanate | >95 | 99 | 18–20 |
Chemical Reactions Analysis
Types of Reactions: methyl carbamimidate;sulfuric acid undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form carbamimidic acid and methanol.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methyl ester group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are commonly used
Major Products Formed:
Hydrolysis: Carbamimidic acid and methanol.
Substitution Reactions: Various substituted carbamimidic acid derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions
Scientific Research Applications
Pharmaceuticals
Methyl carbamimidate; sulfuric acid serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to act as a methylating agent allows for the introduction of methyl groups into target molecules, which can significantly influence their biological activity. The compound has been utilized in developing drugs that require specific guanidine functionalities.
Case Study: Synthesis of Guanidine Derivatives
Research has demonstrated the effectiveness of methyl carbamimidate; sulfuric acid in synthesizing substituted guanidines, which are crucial for numerous therapeutic applications. For example, its reaction with amines leads to the formation of guanidine derivatives that exhibit significant pharmacological properties .
Agrochemicals
The compound is also employed in producing agrochemicals that enhance crop protection and yield. It is utilized as a precursor for developing herbicides and insecticides, contributing to more efficient agricultural practices.
Case Study: Crop Protection Agents
Studies indicate that methyl carbamimidate; sulfuric acid can be transformed into various active ingredients that improve pest resistance in crops. This application not only aids in increasing agricultural productivity but also promotes sustainable farming practices by reducing reliance on traditional chemical pesticides .
Technical Products
In industrial applications, methyl carbamimidate; sulfuric acid acts as a precursor for synthesizing various technical products used across different sectors. Its unique chemical properties make it suitable for creating specialized materials that require specific functional groups.
Case Study: Synthesis of Specialty Polymers
The compound has been explored for its potential in producing specialty polymers through polymerization reactions. These polymers find applications in coatings, adhesives, and sealants due to their enhanced performance characteristics .
Mechanism of Action
The mechanism of action of carbamimidic acid, methyl ester, sulfate (1:1) involves its interaction with specific molecular targets and pathways. The compound can act as a methylating agent, transferring its methyl group to other molecules. This methylation process can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Chemical Structures and Functional Roles
Catalytic Efficiency and Reaction Performance
Environmental and Practical Considerations
Mechanistic Insights and Reaction Pathways
- This compound: Acts as a methylating agent via nucleophilic substitution. In α-aminonitrile synthesis, it facilitates the formation of imine intermediates .
- ASA/MSA/XSA : Catalyze condensation reactions through Brønsted acid sites. For example, ASA activates carbonyl groups in Pechmann reactions, enabling cyclization .
- Methanesulfonic Acid : Enhances electrophilic character in aldol reactions via hydrogen bonding with carbonyl groups .
Biological Activity
Methyl carbamimidate; sulfuric acid is a compound of interest in various biological and biochemical applications. This article delves into its biological activity, mechanisms of action, and implications in research and therapeutic contexts.
Chemical Structure and Properties
Methyl carbamimidate is derived from carbamic acid and contains a carbamimidate functional group. When combined with sulfuric acid, it forms a salt that enhances its solubility and reactivity. The compound's structure can be represented as follows:
Mechanisms of Biological Activity
- Enzyme Inhibition : Methyl carbamimidate has been shown to inhibit various enzymes, particularly cholinesterases. This inhibition is significant because it can lead to increased levels of acetylcholine, affecting neurotransmission and potentially leading to neurotoxicity. Studies have indicated that derivatives of methyl carbamate exhibit varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 1.60 to 311.0 µM depending on the specific structure of the compound .
- Oxidative Stress Induction : Exposure to methyl carbamimidate can lead to the generation of reactive oxygen species (ROS), which may compromise cellular integrity and function. For instance, studies have demonstrated that certain carbamate compounds induce oxidative stress in human endothelial cells, leading to DNA damage and apoptosis .
- Genotoxicity : The compound has been implicated in genotoxic effects, as evidenced by increased sister chromatid exchange frequency and micronuclei induction in cell lines exposed to varying concentrations. Such findings highlight the potential risks associated with exposure to methyl carbamimidate in both environmental and clinical settings .
Case Study 1: Toxicity in Mammalian Cells
A study involving CHO-K1 cells revealed that exposure to methyl carbamimidate resulted in significant cytotoxic effects, with an estimated LC50 value of 0.42 mM. The maximum DNA damage was observed at 1.08 mM concentration, indicating a concentration-dependent relationship between exposure levels and cellular viability .
Case Study 2: Environmental Impact
Research has shown that methyl carbamate residues are prevalent in agricultural runoff, affecting aquatic ecosystems. A study assessing the fate of N-methyl carbamate pesticides in tropical water systems highlighted the degradation pathways leading to the accumulation of toxic metabolites like monomethylamine . This underscores the environmental implications of methyl carbamimidate usage in agriculture.
Table 1: Inhibition Potency of Methyl Carbamate Derivatives on AChE and BChE
Compound | Enzyme | IC50 (µM) |
---|---|---|
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 |
2-(phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 |
Various N,N-disubstituted thio-carbamates | AChE/BChE | 1.60 - 311.0 |
Table 2: Genotoxic Effects Induced by Methyl Carbamate Compounds
Compound | Cell Line | Concentration (µg/ml) | Effect Observed |
---|---|---|---|
Carbofuran | CHO-K1 | 10 - 100 | Increased sister chromatid exchange |
Pirimicarb | CHO-K1 | 10 - 300 | Chromosomal aberrations |
Aldicarb | CHO-K1 | Varies | Concentration-dependent cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.